molecular formula C19H19F2NO4S B2415537 tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate CAS No. 1327196-22-4

tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate

Cat. No. B2415537
CAS RN: 1327196-22-4
M. Wt: 395.42
InChI Key: NVNNAOGJBCQSHA-SFQUDFHCSA-N
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Description

Tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate is a chemical compound that has been the subject of scientific research due to its potential use in pharmaceutical development.

Scientific Research Applications

Cancer Treatment Research

Research has explored sulfonyl acrylonitriles, related to tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate, as potential inhibitors of cancer metastasis. A study found that analogues of sulfonylacrylonitrile induced cancer cell apoptosis during adhesion to mesothelial cells, suggesting potential for treating intra-abdominal cancers (Shen et al., 2015).

Polymer Science

In the field of polymer science, the chemical has been involved in the synthesis of primary amine end-functional poly(tert-butyl acrylate)s. This process involved converting bromide-end polymers into phthalimido intermediates, then hydrolyzing to result in polymers terminated by a primary amine function (Monge et al., 2007).

Synthesis of Chiral Building Blocks

The compound has been used in the synthesis of chiral building blocks. A study showed the application of di-tert-butyl methylenemalonate, a related compound, in the asymmetric conjugate addition of aldehydes to acrylates, leading to chiral building blocks (Kano et al., 2012).

Biomedical Imaging

In biomedical imaging, hyperbranched fluoropolymers, similar to tert-butyl acrylate derivatives, have been used to create micelles as potential (19)F MRI agents. These micelles demonstrated potential as novel agents for various biomedical studies (Du et al., 2008).

Bioconjugation Applications

The compound has also found use in bioconjugation. Amino-functional macroporous monoliths were surface modified with initiators for atom transfer radical polymerization of (meth)acrylic monomers like tert-butyl acrylate. This methodology opens new possibilities for bioconjugation of porous materials for bioseparation applications (Audouin et al., 2012).

Photovoltaic Applications

In the realm of renewable energy, organic dyes related to tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate were synthesized for use in solid-state dye-sensitized solar cells. The study found that the chemical compatibility between the hole conductor and dye significantly affected the photovoltaic performance (Kwon et al., 2012).

properties

IUPAC Name

tert-butyl (E)-3-(4-fluoroanilino)-2-(2-fluorophenyl)sulfonylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO4S/c1-19(2,3)26-18(23)17(12-22-14-10-8-13(20)9-11-14)27(24,25)16-7-5-4-6-15(16)21/h4-12,22H,1-3H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNNAOGJBCQSHA-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=CNC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C(=C\NC1=CC=C(C=C1)F)/S(=O)(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate

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